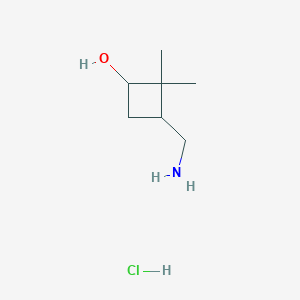

3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

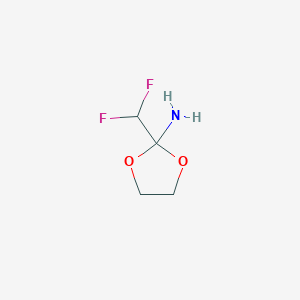

Übersicht

Beschreibung

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-CH2NH2). They are derived from methyleneamine . They are used in various fields including pharmaceuticals, agrochemicals, and material science .

Synthesis Analysis

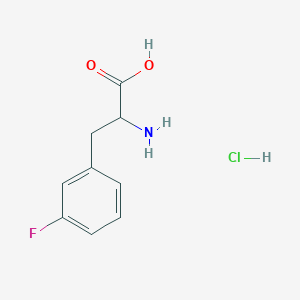

The synthesis of aminomethyl compounds often involves the reaction of amines with carbonyl compounds to form imines . The specific synthesis process for “3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride” is not available in the sources I have access to.Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary greatly depending on the specific compound. For example, Tris or tris(hydroxymethyl)aminomethane is an organic compound with the formula (HOCH2)3CNH2 .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also react with ketones and aldehydes to form imines .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary greatly depending on the specific compound. For example, Methyl 3-(aminomethyl)benzoate hydrochloride is a solid at room temperature, has a boiling point of 179-181°C, and is 99% pure .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Researchers have explored AMPBH for drug delivery applications:

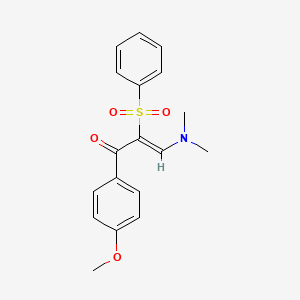

- Functionalized Nanoparticles : Phenylboronic acid-functionalized nanoparticles, incorporating AMPBH, enhance drug delivery efficiency . These systems can target specific tissues or cells.

Catalyst for Amidation and Esterification

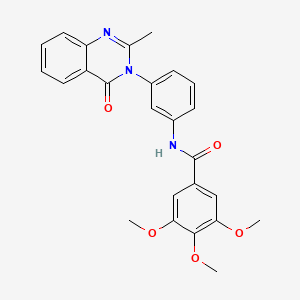

AMPBH derivatives, such as 3-fluoro-4-hydroxybenzeneboronic acid, act as effective catalysts for amidation and esterification of carboxylic acids .

Proteasome Inhibitors

Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit, where AMPBH derivatives play a role .

References:

- Zhan, W., et al. (2023). Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome beta 5c Chymotryptic Subunit. J Med Chem, 66, 1172-1185

Wirkmechanismus

Target of Action

The compound “3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride” is also known as Ganfeborole (GSK 3036656) . It primarily targets the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

Ganfeborole interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . Ganfeborole inhibits LeuRS, thereby disrupting protein synthesis in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of LeuRS by Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis leads to the bactericidal effect of the compound, thereby helping in the treatment of tuberculosis .

Pharmacokinetics

It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme

Result of Action

The primary result of Ganfeborole’s action is its bactericidal effect on Mycobacterium tuberculosis . By inhibiting LeuRS and disrupting protein synthesis, Ganfeborole prevents the growth and proliferation of Mycobacterium tuberculosis, thereby aiding in the treatment of tuberculosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOMRSGVDEODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)